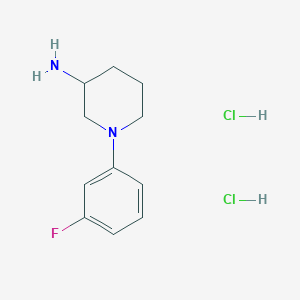

1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride

Description

Historical Context and Discovery

The development of 1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride emerged from the broader research efforts focused on piperidine derivatives and their pharmaceutical applications. Piperidine compounds have been recognized since the 1850s when Thomas Anderson first reported piperidine by reacting piperine with nitric acid, as noted in foundational chemical literature. The incorporation of fluorine substituents into piperidine structures represents a more recent advancement in medicinal chemistry, driven by the understanding that fluorine atoms can significantly enhance the biological properties of organic compounds. The specific compound this compound was developed as part of systematic efforts to create fluorinated building blocks for pharmaceutical synthesis. Research into 3-aminopiperidine derivatives has been particularly intensive due to their importance as intermediates in the preparation of various therapeutic agents. The historical development of this compound reflects the evolution of synthetic methodologies that enable precise control over stereochemistry and substitution patterns in complex heterocyclic systems.

The discovery and characterization of this compound followed established protocols for the synthesis and analysis of halogenated piperidine derivatives. Early research demonstrated that the introduction of fluorine atoms at specific positions on the phenyl ring could dramatically alter the pharmacological profile of piperidine-based molecules. This understanding drove the systematic exploration of different fluorine substitution patterns, ultimately leading to the identification of the 3-fluorophenyl variant as a compound of particular interest. The development of reliable synthetic routes to access this compound in high purity has been crucial for its adoption in research applications. The historical progression of piperidine chemistry has been marked by continuous improvements in synthetic efficiency and the development of new analytical techniques for characterizing these structurally complex molecules.

Chemical Structure and Nomenclature

The systematic name this compound accurately describes the structural features of this compound. The molecule consists of a six-membered piperidine ring with an amino group positioned at the 3-carbon and a 3-fluorophenyl substituent attached to the nitrogen atom at position 1. The dihydrochloride designation indicates that the compound exists as a salt formed by the protonation of both the piperidine nitrogen and the amino group with hydrochloric acid. The fluorine atom is specifically located at the meta position of the phenyl ring, which distinguishes this compound from its ortho and para isomers. This positional specificity is crucial for the compound's chemical and biological properties, as the electronic effects of fluorine substitution vary significantly depending on its location on the aromatic ring.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is NC1CN(C2=CC=CC(F)=C2)CCC1.[H]Cl.[H]Cl, which provides a linear representation of the molecular structure. The International Chemical Identifier represents the compound as InChI=1S/C11H15FN2/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14/h1,3,5,7,10H,2,4,6,8,13H2, excluding the dihydrochloride salt portion. These notation systems enable precise communication of the compound's structure across different databases and research platforms. The three-dimensional conformation of the molecule places the fluorophenyl group and amino substituent in specific spatial orientations that influence the compound's chemical reactivity and potential biological interactions.

Molecular Properties and Classification

This compound exhibits distinctive molecular properties that classify it within the broader category of halogenated heterocyclic compounds. The molecular formula C11H17Cl2FN2 reflects the presence of eleven carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one fluorine atom, and two nitrogen atoms. The molecular weight of 267.17 grams per mole positions this compound in the range typical for small molecule pharmaceutical intermediates. The compound belongs to the piperidine family of heterocyclic compounds, which are characterized by their six-membered ring structure containing one nitrogen atom. The presence of the fluorine substituent further classifies this molecule as a fluorinated organic compound, a category known for enhanced metabolic stability and altered physicochemical properties compared to non-fluorinated analogs.

The electronic properties of the molecule are significantly influenced by the fluorine atom, which is the most electronegative element in the periodic table. This electronegativity affects the electron density distribution throughout the molecule, potentially altering its interaction with biological targets and chemical reagents. The amino group at the 3-position of the piperidine ring provides a site for hydrogen bonding and electrostatic interactions, while also serving as a handle for further chemical modifications. The dihydrochloride salt form enhances the compound's water solubility and provides ionic character that can influence its behavior in biological systems. These molecular properties collectively contribute to the compound's classification as a potentially bioactive molecule suitable for pharmaceutical research applications.

Properties

IUPAC Name |

1-(3-fluorophenyl)piperidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2.2ClH/c12-9-3-1-5-11(7-9)14-6-2-4-10(13)8-14;;/h1,3,5,7,10H,2,4,6,8,13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJLJRTSSBVYSDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=CC=C2)F)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Ring Synthesis

The piperidine ring can be prepared by cyclization of amino acid derivatives or lactams. For example, 3-aminopiperidin-2-one hydrochloride serves as a key intermediate.

Cyclization methods include base- or acid-catalyzed intramolecular condensation reactions.

Chiral piperidine derivatives can be synthesized using stereoselective methods, ensuring high enantiomeric purity, which is crucial for pharmaceutical applications.

Introduction of the 3-Fluorophenyl Group

The 3-fluorophenyl substituent is introduced via nucleophilic aromatic substitution or copper-catalyzed Ullmann-type coupling reactions.

A representative method involves reacting 2-piperidone derivatives with 3-fluoroiodobenzene in the presence of copper iodide and potassium phosphate in DMSO at elevated temperatures (~130 °C) for 48 hours to yield the fluorophenyl-substituted piperidine.

This method provides moderate to good yields (50-75%) and is amenable to scale-up.

Reduction and Amination

The carbonyl group on the piperidinone intermediate is reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

For chiral synthesis, LiAlH4 reduction of (R)-3-aminopiperidin-2-one hydrochloride in tetrahydrofuran (THF) at controlled temperatures (10–45 °C) is employed, followed by heating to 45–70 °C to complete the reduction.

The amine is then isolated and purified before salt formation.

Formation of Dihydrochloride Salt

The free amine is treated with concentrated hydrochloric acid in methanol or other suitable solvents to form the dihydrochloride salt.

Conditions typically involve mixing at temperatures between 0–20 °C for several hours to ensure complete salt formation.

The dihydrochloride salt is isolated by filtration and drying, yielding a stable, crystalline product.

Representative Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Piperidine ring formation | Cyclization of amino acid derivatives | Varies | Hours to days | N/A | Acidic or basic catalysis |

| Introduction of 3-fluorophenyl group | 3-Fluoroiodobenzene, CuI, K3PO4, DMSO | 130 | 48 h | 50–75 | Ullmann-type coupling |

| Reduction of piperidinone | LiAlH4 in THF | 10–70 | Several hours | High | Controlled equivalents (1.5–2.5 eq LiAlH4) |

| Salt formation | HCl in methanol | 0–20 | Several hours | Quantitative | Filtration isolation of dihydrochloride salt |

Insights from Patented Methods on Chiral Synthesis

Patents describe the synthesis of chiral (R)-3-aminopiperidine dihydrochloride, a close structural analogue, using lithium aluminum hydride reduction of (R)-3-aminopiperidin-2-one hydrochloride in THF, followed by acidification with HCl to form the dihydrochloride salt.

The process emphasizes precise control of reagent equivalents and temperature to maximize yield and enantiomeric purity.

Large-scale synthesis (>1 kg) has been demonstrated with high reproducibility and purity.

Summary Table of Preparation Methods

| Method Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Piperidine ring synthesis | Cyclization of amino acid derivatives or lactams | Readily available precursors | Requires careful control of reaction conditions |

| Fluorophenyl group introduction | Ullmann-type coupling with 3-fluoroiodobenzene and CuI catalyst | Moderate to high yield, scalable | High temperature, long reaction time |

| Reduction to amine | LiAlH4 or NaBH4 reduction of piperidinone intermediates | High selectivity and yield | Handling of pyrophoric reagents (LiAlH4) |

| Salt formation | Treatment of free amine with concentrated HCl in methanol | Produces stable, crystalline salt | Requires precise acid stoichiometry |

Research Findings and Optimization Notes

The use of copper-catalyzed coupling for fluorophenyl introduction is well-established and provides a reliable route to substituted piperidines.

Reduction with lithium aluminum hydride is preferred for its efficiency in converting lactam intermediates to amines, especially in chiral syntheses.

Salt formation improves compound handling and stability, which is critical for downstream applications.

Reaction parameters such as temperature, reagent equivalents, and solvent choice significantly impact yield and purity.

Scale-up strategies emphasize maintaining reaction control to preserve enantiomeric purity and minimize impurities.

Chemical Reactions Analysis

1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Anticancer Properties

Research has indicated that 1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride exhibits significant anticancer activity. Key findings include:

- Mechanism of Action : The compound may induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

- Case Studies :

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced potency against breast and lung cancer cells compared to non-fluorinated analogs. The fluorine substitution was found to be critical for increasing biological activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 10.5 | Apoptosis induction |

| A549 (Lung) | 12.0 | Cell cycle arrest at G2/M |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- In Vitro Studies : It has shown effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics.

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 4 | Gram-positive bacteria |

| Escherichia coli | 16 | Gram-negative bacteria |

Safety and Toxicity

While preliminary studies indicate beneficial effects, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Understanding the potential side effects and establishing safe dosage levels are crucial for its therapeutic application.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including antidepressant and antipsychotic activities .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride (CAS No. 1311316-92-3) is a piperidine derivative that has garnered attention for its potential biological activities, including anticancer and antimicrobial effects. This article aims to synthesize current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is believed to inhibit certain enzymes involved in cellular processes, leading to disrupted metabolic pathways and affecting cell viability.

Key Mechanisms:

- Enzyme Inhibition: It may inhibit enzymes that are crucial for cell proliferation and survival.

- Signal Transduction Modulation: The compound could modulate signaling pathways, influencing gene expression related to stress responses in cells.

Anticancer Activity

Recent studies have indicated that this compound exhibits anticancer properties . For instance, it has been shown to induce apoptosis in various cancer cell lines, including hypopharyngeal tumor cells. This effect is likely due to the compound's ability to interact with cellular targets that regulate apoptosis and cell cycle progression.

Case Study:

In a study involving FaDu hypopharyngeal tumor cells, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like bleomycin . The mechanism behind this activity involves the induction of stress response genes that promote apoptosis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary in vitro tests suggest that it can inhibit the growth of various bacterial strains. Its effectiveness appears to be linked to structural features that enhance its binding affinity to bacterial targets.

Research Findings:

- In vitro assays showed that derivatives of piperidine compounds, including this compound, displayed varying levels of antibacterial activity against Gram-positive and Gram-negative bacteria .

- The presence of fluorine in the structure may enhance the compound's lipophilicity, improving its penetration into bacterial cells .

Data Tables

| Activity Type | Target Cells/Organisms | Effect Observed | Reference |

|---|---|---|---|

| Anticancer | FaDu hypopharyngeal tumor cells | Induction of apoptosis | |

| Antibacterial | Various bacterial strains | Growth inhibition |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key aspects include:

- Absorption: The compound's solubility and stability in biological fluids influence its absorption.

- Distribution: Its ability to penetrate cellular membranes is enhanced by the fluorine substituent.

- Metabolism: The metabolic pathways and stability in liver microsomes are vital for predicting its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Fluorophenyl)piperidin-3-amine dihydrochloride, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via reductive amination of 3-fluorobenzaldehyde with piperidin-3-amine, followed by hydrochloric acid salt formation. Key steps include:

- Intermediate Purification : Use column chromatography (silica gel, methanol/dichloromethane gradient) to isolate the free base .

- Salt Formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization from ethanol/ether to achieve >99% purity (HPLC). Monitor reaction progress via TLC (silica GF254, ninhydrin staining) .

- Chiral Resolution : If enantiomers are required, employ chiral stationary phases (e.g., amylose-based columns) or enzymatic resolution methods .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C3 of the phenyl ring) .

- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H], expected m/z 213.1) and isotopic pattern matching .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water and solve the structure using SHELX software (SHELXL for refinement) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer : Prioritize assays based on structural analogs:

- Receptor Binding : Screen against serotonin (5-HT) and σ receptors due to structural similarity to 3-fluoro PCP derivatives. Use radioligand displacement assays (e.g., -ketanserin for 5-HT) .

- Cellular Uptake : Assess monoamine transporter inhibition (DAT, SERT) using HEK293 cells expressing human transporters and -dopamine/serotonin uptake protocols .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinities be resolved?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols by:

- Buffer Optimization : Use Tris-HCl (pH 7.4) with 0.1% BSA to minimize nonspecific binding .

- Temperature Control : Conduct assays at 25°C to stabilize receptor-ligand interactions.

- Meta-Analysis : Compare data across multiple studies (e.g., Ki values from -spiperone vs. -LSD in 5-HT assays) and apply statistical weighting .

Q. What strategies are effective for studying the compound’s metabolic stability and toxicity?

- Methodological Answer :

- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS. Identify metabolites using Q-TOF fragmentation (e.g., hydroxylation at piperidine C4) .

- Cytotoxicity : Screen in HepG2 cells using MTT assays. EC values <10 μM suggest hepatotoxicity; correlate with ROS generation (DCFH-DA probe) .

Q. How can computational modeling predict the compound’s interaction with novel targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with homology-modeled receptors (e.g., 5-HT based on PDB: 7F6L). Validate docking poses with molecular dynamics (MD) simulations (GROMACS, 100 ns trajectories) .

- QSAR Analysis : Develop models using descriptors like logP, polar surface area, and fluorine’s Hammett σ constant to predict blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.